molecular formula C18H18ClN3O4S B7478968 N'-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide

N'-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide

Cat. No. B7478968
M. Wt: 407.9 g/mol
InChI Key: WIDBDKNGYFUPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide, commonly known as CPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPBH is a hydrazide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

CPBH has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CPBH has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In drug discovery, CPBH has been used as a scaffold for the development of new drugs targeting various diseases. In materials science, CPBH has been used as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of CPBH is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CPBH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPBH has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CPBH has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPBH inhibits the proliferation of cancer cells and the production of inflammatory mediators. In vivo studies have shown that CPBH exhibits anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

CPBH has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, CPBH also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of CPBH. One direction is the development of CPBH-based drugs for the treatment of various diseases. Another direction is the synthesis of CPBH derivatives with improved properties and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of CPBH and its potential applications in various fields.
Conclusion
In conclusion, CPBH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPBH has been synthesized through a multi-step process and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. CPBH has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPBH, including the development of CPBH-based drugs and the synthesis of CPBH derivatives with improved properties and efficacy.

Synthesis Methods

The synthesis of CPBH involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to produce 4-chlorobenzoyl chloride. The resulting compound is then reacted with pyrrolidine to form 4-chlorobenzoyl pyrrolidine. The final step involves the reaction of 4-chlorobenzoyl pyrrolidine with sulfonyl hydrazide to produce CPBH.

properties

IUPAC Name

N'-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-15-7-3-13(4-8-15)17(23)20-21-18(24)14-5-9-16(10-6-14)27(25,26)22-11-1-2-12-22/h3-10H,1-2,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDBDKNGYFUPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide

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